[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13475298
Molecular Formula: C16H31N3O3
Molecular Weight: 313.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H31N3O3 |
|---|---|
| Molecular Weight | 313.44 g/mol |
| IUPAC Name | tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C16H31N3O3/c1-7-19(15(21)22-16(4,5)6)12-8-9-18(10-12)14(20)13(17)11(2)3/h11-13H,7-10,17H2,1-6H3/t12?,13-/m0/s1 |
| Standard InChI Key | BQXONZPLDZMMAD-ABLWVSNPSA-N |
| Isomeric SMILES | CCN(C1CCN(C1)C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C |
| SMILES | CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C |
| Canonical SMILES | CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name is tert-butyl -[1-[(2)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]--ethylcarbamate . Key structural components include:
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A pyrrolidine ring (five-membered nitrogen-containing heterocycle).
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An (S)-2-amino-3-methyl-butyryl group, contributing chiral specificity and hydrogen-bonding potential.
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A tert-butyl carbamate group, enhancing solubility and stability under acidic conditions.
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 313.44 g/mol | |
| SMILES Notation | CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C | |
| Chiral Centers | Two (S-configuration) |
The stereochemistry at the 2-amino-3-methyl-butyryl moiety is critical for its interactions with biological targets, as enantiomeric forms may exhibit distinct pharmacological profiles .
Synthesis and Optimization Strategies
The synthesis of this compound involves multi-step organic reactions, typically including:
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Formation of the pyrrolidine-carbamate backbone: Alkylation or acylation reactions introduce the ethyl-carbamic acid tert-butyl ester group to the pyrrolidine ring.
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Coupling of the amino acid moiety: The (S)-2-amino-3-methyl-butyryl group is attached via amide bond formation, often using coupling agents like HATU or DCC in anhydrous solvents.
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Deprotection and purification: Acidic or basic conditions remove protecting groups (e.g., tert-butoxycarbonyl), followed by chromatography for isolation .
Industrial-scale synthesis employs continuous flow systems to enhance yield (up to 85%) and reduce side products. Key parameters include:
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Temperature: 0–25°C for amide coupling to prevent racemization.
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Solvents: Dichloromethane or dimethylformamide for optimal solubility.
Physicochemical Properties
The compound’s tert-butyl ester group confers lipophilicity (), facilitating membrane permeability in biological systems. Additional properties include:
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Solubility: Miscible in polar aprotic solvents (e.g., DMSO, acetone) but insoluble in water .
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Stability: Stable at room temperature under inert atmospheres; hydrolyzes under strong acidic/basic conditions .
Table 2: Stability Profile
| Condition | Stability Outcome |
|---|---|
| pH 2 (37°C) | 90% degradation after 24 hours |
| pH 7.4 (37°C) | <5% degradation after 72 hours |
| Light exposure | No significant decomposition |
Data derived from analogs suggest the carbamate group’s susceptibility to enzymatic hydrolysis in vivo, a property exploitable in prodrug design .
Applications in Drug Discovery
Intermediate in Peptidomimetic Synthesis
The compound serves as a building block for peptidomimetics—molecules mimicking peptide structures while resisting enzymatic degradation. For example, it is utilized in synthesizing inhibitors of viral proteases (e.g., SARS-CoV-2 M) .
Prodrug Development
The tert-butyl ester acts as a protecting group, masking polar functionalities to enhance oral bioavailability. Enzymatic cleavage in vivo releases the active carboxylic acid .
Table 3: Comparative Analysis of Related Compounds
| Compound Name | Molecular Weight | Key Application |
|---|---|---|
| N-Isopropyl-acetamide analog | 269.38 g/mol | Anticonvulsant research |
| Benzyl ester derivative | Discontinued | Enzyme inhibition studies |
| Theravance TD 1607 (biphenyl derivative) | 586.62 g/mol | Phase II clinical trials |
Structural modifications, such as replacing the ethyl group with isopropyl or benzyl, alter target selectivity and metabolic stability.
Challenges and Future Directions
Current limitations include:
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Synthetic complexity: Multi-step synthesis requires stringent control to maintain stereochemical integrity.
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Limited in vivo data: Pharmacokinetic and toxicity profiles remain uncharacterized .
Future research should prioritize:
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